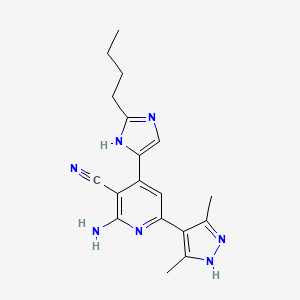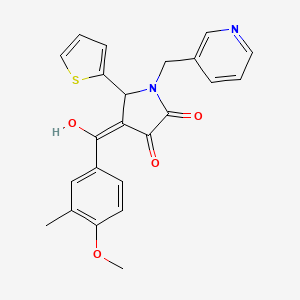![molecular formula C17H19N5O3 B5278764 9-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one](/img/structure/B5278764.png)
9-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one is a complex heterocyclic molecule It features a spirocyclic core, which is a unique structural motif that can impart interesting biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one typically involves multi-step reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the pyridine moiety. The spirocyclic core is then constructed through a series of cyclization reactions. Key reagents often include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
9-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one: can undergo various chemical reactions, including:
Oxidation: The pyrazole and pyridine rings can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be done using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.
Scientific Research Applications
9-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in areas like oncology or neurology.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one involves its interaction with specific molecular targets. The pyrazole and pyridine rings can bind to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)-3,9-diazaspiro[4.6]undecan-2-one
- 9-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-thione
Uniqueness
The unique spirocyclic core of 9-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one distinguishes it from other similar compounds. This structural feature can impart distinct biological properties and enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
9-(3-pyridin-4-yl-1H-pyrazole-5-carbonyl)-1-oxa-3,9-diazaspiro[4.6]undecan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c23-15(14-10-13(20-21-14)12-2-6-18-7-3-12)22-8-1-4-17(5-9-22)11-19-16(24)25-17/h2-3,6-7,10H,1,4-5,8-9,11H2,(H,19,24)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFAZOQNNMMJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C1)C(=O)C3=CC(=NN3)C4=CC=NC=C4)CNC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4E)-4-[[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid](/img/structure/B5278683.png)
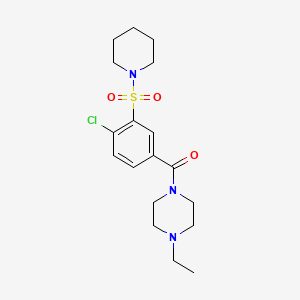
![2,6-dihydroxy-N-[(4-methoxyphenyl)(pyridin-4-yl)methyl]benzamide](/img/structure/B5278690.png)
![7-acetyl-3-(ethylthio)-6-(2-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5278694.png)
![4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxo-1-butanesulfonamide](/img/structure/B5278696.png)
![methyl 3-[(3-methoxybenzoyl)amino]-4-morpholin-4-ylbenzoate](/img/structure/B5278701.png)
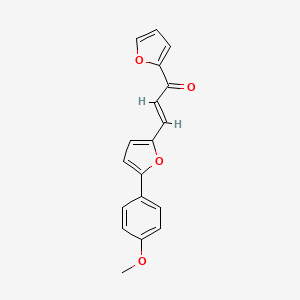
![2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-thiophenecarboxylate](/img/structure/B5278713.png)
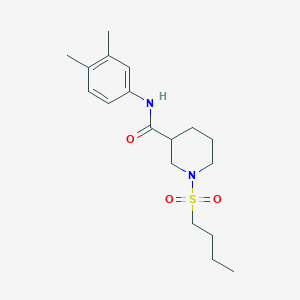
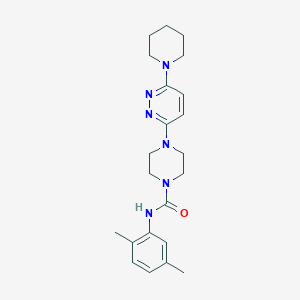
![6-chloro-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5278738.png)

